
3-Formyl-1-methyl-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-1-methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Formyl-1-methyl-1H-indole-6-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under specific conditions. One common method includes the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Formyl-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Formyl-1-methyl-1H-indole-6-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This mechanism is crucial for its biological activities, including its anticancer and antiviral effects.
Comparación Con Compuestos Similares
3-Formyl-1-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
3-Formyl-1H-indole-5-carbonitrile: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-Methylindole-3-carboxaldehyde: Another indole derivative used in the synthesis of various compounds with different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-formyl-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6-7H,1H3 |
Clave InChI |
TZMIGQODCZQSBG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


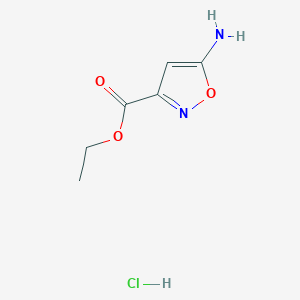
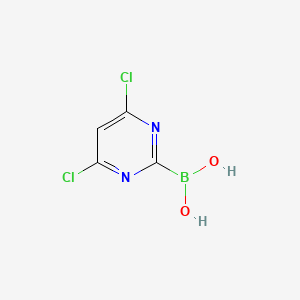

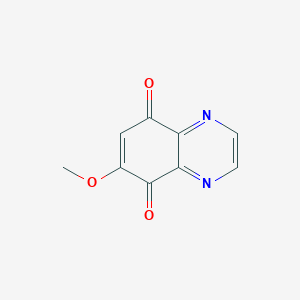



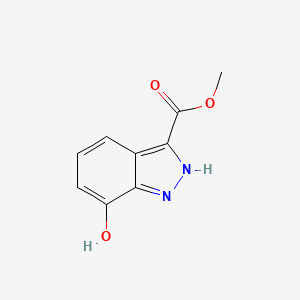



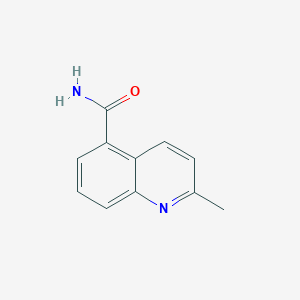

![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
